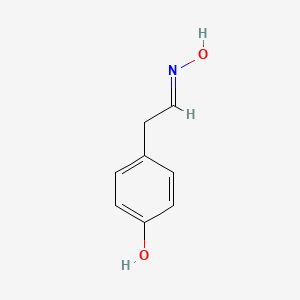

4-Hydroxyphenylacetaldoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2E)-2-hydroxyiminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJJNJGTDWFLD-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-82-6 | |

| Record name | 4-Hydroxyphenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymology of 4 Hydroxyphenylacetaldoxime

Amino Acid Precursors and Initial Enzymatic Conversion to 4-Hydroxyphenylacetaldoxime

The biosynthesis of this compound begins with a specific aromatic amino acid, which undergoes a significant transformation to yield the aldoxime.

L-Tyrosine as the Primary Precursor

L-tyrosine serves as the fundamental building block for the synthesis of this compound. nih.govnih.gov In plants like Sorghum bicolor (sorghum), the pathway to the cyanogenic glucoside dhurrin (B190987) commences with L-tyrosine. frontiersin.org Microsomal fractions isolated from sorghum seedlings have demonstrated the capability to convert L-tyrosine into 1-(4'-hydroxyphenyl)-2-nitroethane, with this compound identified as an intermediate in this process. nih.gov This conversion underscores the central role of L-tyrosine in initiating the biosynthetic cascade leading to this compound and its derivatives. pnas.org

Role of Cytochrome P450 Monooxygenases (CYP79 Family) in N-Hydroxylation and Aldoxime Formation

In Sorghum bicolor, the enzyme responsible for converting L-tyrosine to p-hydroxyphenylacetaldoxime is CYP79A1. frontiersin.orguniprot.org This enzyme is a key player in the biosynthesis of the cyanogenic glucoside dhurrin. frontiersin.orgnih.gov Studies have shown that CYP79A1 is a multifunctional enzyme that catalyzes two successive N-hydroxylation reactions, followed by a dehydration and decarboxylation step. frontiersin.org The expression of the CYP79A1 gene is closely linked to the production of dhurrin, and down-regulating this gene can reduce the accumulation of this cyanogenic glycoside. frontiersin.org The enzyme is membrane-bound and its activity is dependent on NADPH. pnas.orgpnas.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Organism | Precursor | Product | Function |

| CYP79A1 | Sorghum bicolor | L-Tyrosine | (E)-p-hydroxyphenylacetaldoxime | Catalyzes the conversion of L-tyrosine to the aldoxime, the first committed step in dhurrin biosynthesis. frontiersin.orguniprot.orgnih.gov |

| CYP71E1 | Sorghum bicolor | (E)-4-hydroxyphenylacetaldoxime | p-hydroxymandelonitrile | Catalyzes the isomerization of the (E)-oxime to the (Z)-oxime, followed by dehydration and C-hydroxylation. uniprot.orgqmul.ac.uk |

CYP79A1 from Sorghum bicolor exhibits high substrate specificity, with L-tyrosine being its primary substrate. nih.gov The catalytic mechanism is complex, initiating with the N-hydroxylation of L-tyrosine to form N-hydroxytyrosine. A second N-hydroxylation yields N,N-dihydroxytyrosine, which is then dehydrated and decarboxylated to produce p-hydroxyphenylacetaldehyde oxime. nih.gov The reaction catalyzed by CYP79A1 produces the (E) isomer of the oxime. uniprot.org The enzyme has a Km of 0.14 mM and a turnover number of 200 min⁻¹ in the presence of 15 mM NaCl. nih.gov The cofactor NADPH is significantly more effective than NADH in supporting the catalytic activity of CYP79A1. nih.gov

Characterization of CYP79A1 in Sorghum bicolor

Isomerization and Further Metabolism of this compound

Following its synthesis, this compound can undergo isomerization, a critical step for its subsequent metabolism in certain biosynthetic pathways.

(E)- to (Z)-4-Hydroxyphenylacetaldoxime Isomerization

In the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor, the initially formed (E)-4-hydroxyphenylacetaldoxime must be converted to its (Z)-isomer. acs.org This isomerization is catalyzed by the multifunctional cytochrome P450 enzyme, CYP71E1. uniprot.orgkegg.jp Following the isomerization to the (Z)-form, CYP71E1 further catalyzes the dehydration of the oxime to 4-hydroxyphenylacetonitrile and its subsequent C-hydroxylation to produce p-hydroxymandelonitrile. uniprot.orgqmul.ac.uk This sequence highlights the importance of the stereochemical configuration of the aldoxime for its entry into downstream metabolic pathways. While the (E)-isomer is the direct product of CYP79A1, it is the (Z)-isomer that serves as the substrate for the subsequent steps in dhurrin biosynthesis. nih.govacs.org

Enzymatic Dehydration of (Z)-4-Hydroxyphenylacetaldoxime to Nitriles

The conversion of (Z)-4-hydroxyphenylacetaldoxime is a critical juncture in the biosynthesis of cyanogenic glucosides. This process is not a simple, single-step dehydration but rather a complex series of reactions catalyzed by a multifunctional enzyme, leading to the formation of a nitrile, which is a direct precursor to the cyanohydrin aglycone.

Role of CYP71E1 in Sorghum bicolor in Conversion to p-Hydroxymandelonitrile

In Sorghum bicolor, the cytochrome P450 enzyme CYP71E1 is responsible for catalyzing the conversion of this compound to p-hydroxymandelonitrile. uniprot.orgjst.go.jpfrontiersin.orgnih.gov This enzymatic step is a crucial part of the biosynthetic pathway for dhurrin, a cyanogenic glucoside that functions in plant defense. jst.go.jpnih.gov The reaction ensures the efficient channeling of the oxime intermediate toward the final product. frontiersin.org Reconstitution of the pathway's membrane-bound enzymes, CYP79A1 and CYP71E1, with the necessary NADPH-cytochrome P450-reductase, successfully converts the initial precursor, tyrosine, all the way to p-hydroxymandelonitrile. nih.gov

Multifunctional Activities of CYP71E1: Isomerization, Dehydration, and C-Hydroxylation

CYP71E1 is a remarkable multifunctional enzyme that catalyzes three distinct and sequential reactions to process its substrate. uniprot.orgkegg.jpresearchgate.net The initial substrate produced by the preceding enzyme (CYP79A1) is (E)-4-hydroxyphenylacetaldoxime. nih.gov CYP71E1's catalytic cycle involves the following activities:

Isomerization : The enzyme first catalyzes the structural rearrangement of (E)-4-hydroxyphenylacetaldoxime into its geometric isomer, (Z)-4-hydroxyphenylacetaldoxime. uniprot.orgresearchgate.netresearchgate.net This step is critical, as only the Z-isomer is a substrate for the subsequent dehydration. researchgate.net

Dehydration : Following isomerization, CYP71E1 facilitates the dehydration of the (Z)-oxime, removing a water molecule to form 4-hydroxyphenylacetonitrile. uniprot.orgnih.govresearchgate.net

C-Hydroxylation : In the final step, the enzyme utilizes molecular oxygen and a reductase partner to hydroxylate the α-carbon of 4-hydroxyphenylacetonitrile, producing (S)-4-hydroxymandelonitrile. uniprot.orgnih.govresearchgate.net

This catalytic cascade demonstrates a highly efficient mechanism, channeling a potentially reactive intermediate through multiple transformations within a single active site. uniprot.orgresearchgate.net

| Reaction Step | Substrate | Product | Catalytic Activity |

|---|---|---|---|

| 1 | (E)-4-hydroxyphenylacetaldehyde oxime | (Z)-4-hydroxyphenylacetaldehyde oxime | Isomerization |

| 2 | (Z)-4-hydroxyphenylacetaldehyde oxime | 4-hydroxyphenylacetonitrile | Dehydration |

| 3 | 4-hydroxyphenylacetonitrile | (S)-4-hydroxymandelonitrile | C-Hydroxylation |

Formation of Glucosylated Derivatives (e.g., p-β-D-glucopyranosyloxyphenylacetaldehyde oxime)

While this compound itself does not typically accumulate in the plant, its glucosylated derivative, p-β-D-glucopyranosyloxyphenylacetaldehyde oxime, has been identified as a biologically produced metabolite. nih.govacs.orgresearchgate.net This compound serves as a stable storage form of the free oxime. acs.orgresearchgate.net The synthesis of this glucoside has been achieved chemically, starting from p-hydroxyphenylacetic acid. acs.orgamazonaws.com The process involves multiple steps, including the reduction of a methyl ester, protection of hydroxyl groups, oxidation to an aldehyde, oximation, and finally, glucosylation followed by deacetylation to yield an isomeric mixture of the final product. acs.orgamazonaws.com The availability of this synthetic route provides essential reference compounds for identifying and quantifying these key intermediates in biological systems. nih.govacs.org

Genetic Organization and Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The genes encoding the enzymes for its synthesis are not randomly located in the genome but are organized in a manner that facilitates coordinated expression and metabolic efficiency.

Identification of Biosynthetic Gene Clusters

In Sorghum bicolor, the genes responsible for the entire dhurrin biosynthetic pathway are physically linked, forming a metabolic gene cluster on chromosome 1. mdpi.comresearchgate.netmdpi.commdpi.com This organization is thought to facilitate the co-regulation and inheritance of the complete pathway. frontiersin.org The core of this cluster includes:

CYP79A1 : Encodes the enzyme that converts L-tyrosine to (E)-p-hydroxyphenylacetaldoxime. jst.go.jpmdpi.com

CYP71E1 : Encodes the multifunctional enzyme that converts the oxime to p-hydroxymandelonitrile. jst.go.jpmdpi.com

UGT85B1 : Encodes the UDP-glucosyltransferase that glycosylates p-hydroxymandelonitrile to form the stable end-product, dhurrin. jst.go.jpmdpi.comresearchgate.net

In addition to the core biosynthetic genes, the cluster also contains genes for a transporter (SbMATE2), which sequesters dhurrin into the vacuole, and a glutathione (B108866) S-transferase (SbGST1), which are co-expressed with the biosynthetic genes. researchgate.netresearchgate.netresearchgate.net This arrangement, known as a metabolon, is believed to enhance the efficiency of the pathway by channeling intermediates and sequestering the final product. nih.govmountainscholar.org

| Gene | Enzyme/Protein | Function in Pathway | Chromosome Location |

|---|---|---|---|

| CYP79A1 | Tyrosine N-monooxygenase | L-Tyrosine → (E)-p-hydroxyphenylacetaldoxime | Chromosome 1 |

| CYP71E1 | 4-hydroxyphenylacetaldehyde oxime monooxygenase | (E)-p-hydroxyphenylacetaldoxime → (S)-p-hydroxymandelonitrile | Chromosome 1 |

| UGT85B1 | UDP-glucosyltransferase | (S)-p-hydroxymandelonitrile → Dhurrin | Chromosome 1 |

| SbMATE2 | MATE Transporter | Vacuolar transport of dhurrin | Chromosome 1 |

| SbGST1 | Glutathione S-transferase | Co-expressed with biosynthetic genes | Chromosome 1 |

Transcriptional Regulation of Genes Involved in this compound Production

The synthesis of this compound is primarily controlled at the level of gene transcription. nih.govnih.gov The abundance of dhurrin correlates strongly with the mRNA and protein levels of both CYP79A1 and CYP71E1. nih.gov This regulation is highly dynamic and responds to both developmental and environmental cues.

Expression of the biosynthetic genes is highest in young, rapidly growing tissues such as seedlings, shoot tips, and tiller buds, consistent with a defensive role in vulnerable plant parts. mountainscholar.orgresearchgate.netglbrc.org As the plant matures, the primary site of synthesis can shift from the leaves to the stem. nih.govnih.gov Furthermore, environmental factors like nitrogen availability can influence gene expression; nitrogen fertilization has been shown to induce the transcription of CYP79A1 and CYP71E1 in older plants, leading to increased dhurrin content. nih.govnih.gov Recent research has begun to identify specific regulatory factors, such as the transcription factor SbGATA22, which may act as a negative regulator of SbCYP79A1 expression, offering deeper insight into the molecular control of this pathway. mdpi.com

Metabolic Channeling of Intermediates in this compound Pathways

The high efficiency of the dhurrin biosynthetic pathway is attributed to the organization of its enzymes into a metabolon. bham.ac.ukpnas.org A metabolon is a transient, non-covalent complex of sequential enzymes in a metabolic pathway, which facilitates the direct transfer of intermediates from one active site to the next. nih.govrsc.org This process, known as metabolic channeling, prevents the diffusion of potentially toxic or unstable intermediates into the cell and minimizes undesirable metabolic crosstalk. rsc.org

In Sorghum bicolor, the enzymes responsible for dhurrin synthesis—CYP79A1, CYP71E1, and UGT85B1—form such a metabolon at the surface of the endoplasmic reticulum. nih.govku.dk The two cytochrome P450 enzymes are membrane-bound, while the glucosyltransferase UGT85B1 is a soluble, cytosolic enzyme that is recruited to the membrane-bound complex. bham.ac.uknih.gov

Research Findings and Evidence for Channeling:

Lack of Intermediate Accumulation : In wild-type sorghum plants, key intermediates like this compound are not detectable because they are efficiently channeled through the pathway. researchgate.netnih.gov However, when the pathway is disrupted, for example, in mutants lacking the UGT85B1 gene, these intermediates and their detoxification products accumulate, leading to self-intoxication and reduced plant vigor. oup.com

Protein-Protein Interactions : Studies have demonstrated that CYP79A1 and CYP71E1 form both homo- and hetero-oligomers, creating a scaffold for the metabolon. bham.ac.ukrsc.org The recruitment of the soluble UGT85B1 to this P450 complex has been confirmed through various techniques. nih.govnih.gov For instance, transient expression studies using fluorescently tagged proteins in Nicotiana benthamiana and Sorghum epidermal cells showed that UGT85B1 co-localizes with CYP79A1 and CYP71E1 at the endoplasmic reticulum membrane. nih.govpnas.org

Reconstitution in Transgenic Systems : The importance of the complete enzyme complex is highlighted by experiments in transgenic Arabidopsis thaliana. Plants engineered to express only CYP79A1 and CYP71E1 did not produce dhurrin but accumulated detoxification products of the pathway's intermediates. oup.com Only when all three enzymes (CYP79A1, CYP71E1, and UGT85B1) were co-expressed was the high-flux synthesis of dhurrin achieved with minimal metabolic disruption. pnas.org

The table below summarizes the key components and evidence related to the dhurrin metabolon.

| Metabolon Component | Interaction Evidence | Function in Channeling |

| CYP79A1 & CYP71E1 | Co-immunoprecipitation; FRET; Formation of homo- and hetero-oligomers. bham.ac.uknih.govrsc.org | Form the core membrane-bound scaffold of the metabolon. bham.ac.uk |

| CYP71E1 & UGT85B1 | Co-localization studies (confocal microscopy); Affinity purification. nih.govku.dk | Positively charged residues on CYP71E1 may bind the negatively charged UGT85B1, facilitating transfer of p-hydroxymandelonitrile. nih.gov |

| UGT85B1 | Recruitment to the ER membrane only in the presence of CYP79A1 and CYP71E1. nih.gov | Stimulates the flux and channeling between the two P450 enzymes, regulating the pathway. bham.ac.uk |

This table outlines the interactions within the dhurrin metabolon that enable the efficient channeling of intermediates like this compound.

Metabolic Role and Biological Function of 4 Hydroxyphenylacetaldoxime in Organisms

Intermediary Role in Specialized Plant Metabolism

4-Hydroxyphenylacetaldoxime is a key metabolic hub in the production of various defense-related compounds in numerous plant species. oup.comresearchgate.netresearchgate.net Its formation from L-tyrosine is a committed step, directing nitrogen and carbon into specialized metabolic pathways. jst.go.jpmdpi.com

Precursor to Cyanogenic Glucosides for Plant Defense

One of the most well-documented roles of this compound is as an intermediate in the biosynthesis of cyanogenic glucosides, a class of nitrogen-containing defense compounds. oup.comentomoljournal.combiorxiv.org When plant tissues are damaged, these compounds can break down to release toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. nih.govresearchgate.netsciencenet.cn

In sorghum (Sorghum bicolor), this compound is a direct precursor to the cyanogenic glucoside dhurrin (B190987). jst.go.jpmdpi.comnih.gov The biosynthesis begins with the conversion of L-tyrosine to (Z)-p-hydroxyphenylacetaldoxime, a reaction catalyzed by the enzyme CYP79A1. jst.go.jpmdpi.comresearchgate.net Subsequently, the enzyme CYP71E1 converts (Z)-p-hydroxyphenylacetaldoxime to (S)-p-hydroxymandelonitrile, which is then glycosylated to form dhurrin. jst.go.jpuniprot.orgoup.com This pathway highlights the sequential enzymatic modifications that transform the initial aldoxime into a stable, yet readily activatable, defense molecule. jst.go.jpnih.gov

The production of dhurrin and other cyanogenic glucosides from this compound is a widespread defense strategy in the plant kingdom. oup.comentomoljournal.com For instance, it is also a precursor to triglochinin (B3061025) in Triglochin maritima and taxiphyllin (B49757) in Taxus baccata. oup.combiorxiv.org

Table 1: Key Enzymes in Dhurrin Biosynthesis from this compound

| Enzyme | Function |

| CYP79A1 | Catalyzes the conversion of L-tyrosine to (Z)-p-hydroxyphenylacetaldoxime. jst.go.jpmdpi.comresearchgate.net |

| CYP71E1 | Converts (Z)-p-hydroxyphenylacetaldoxime to (S)-p-hydroxymandelonitrile. jst.go.jpuniprot.orgoup.com |

| UGT85B1 | Glycosylates (S)-p-hydroxymandelonitrile to form dhurrin. mdpi.comnih.gov |

Precursor to Glucosinolates and Other Defense Compounds (e.g., Camalexin)

Beyond cyanogenic glucosides, this compound and other aldoximes are precursors to a diverse array of defense compounds, including glucosinolates and phytoalexins like camalexin (B168466). oup.comresearchgate.netacs.org Aldoximes represent a critical branch point in plant metabolism, channeling resources into different defensive pathways depending on the plant species and the specific enzymes present. researchgate.netcore.ac.uk

While the direct conversion of this compound to glucosinolates is less common, the general biosynthetic pathway for glucosinolates involves aldoxime intermediates. researchgate.netcore.ac.uk For example, in the biosynthesis of glucotropaeolin, the aldoxime phenylacetaldoxime is a key precursor. core.ac.uk The enzymes involved in glucosinolate biosynthesis, such as those from the CYP83 family, act on aldoximes but direct them towards a different metabolic fate than the enzymes involved in cyanogenic glucoside synthesis. researchgate.netuniprot.org

In the crucifer family, indole-3-acetaldoxime, an analog of this compound, is a crucial intermediate in the synthesis of the phytoalexin camalexin. acs.orgnih.gov Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. nih.govfrontiersin.org The biosynthesis of camalexin from indole-3-acetaldoxime involves a series of enzymatic steps, highlighting the versatility of aldoximes as precursors to various defense molecules. oup.comnih.gov

Ecological Significance of this compound and its Derivatives

The metabolic products derived from this compound have profound ecological consequences, shaping the interactions between plants and other organisms in their environment. researchgate.netacs.orgresearchgate.net

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

The primary ecological role of this compound derivatives is in plant defense. researchgate.netentomoljournal.comresearchgate.net The release of hydrogen cyanide from cyanogenic glucosides upon tissue damage by herbivores is a potent deterrent, effectively poisoning the attacking organism. nih.govsciencenet.cnplos.org This "cyanide bomb" is a classic example of a two-component defense system, where the inactive precursor (the cyanogenic glucoside) and the activating enzyme are stored in separate compartments and only mix upon cellular disruption. nih.govplos.org

The bitter taste of cyanogenic glucosides can also act as a feeding deterrent for some herbivores. entomoljournal.comresearchgate.net Furthermore, the breakdown products of these compounds, including aldehydes and ketones, can also have cytotoxic effects. entomoljournal.com

In addition to their role in deterring herbivores, some derivatives of this compound exhibit antifungal properties, contributing to the plant's defense against pathogenic fungi. nih.govfrontiersin.org For instance, the phytoalexin camalexin, synthesized from a related aldoxime, is known to inhibit the growth of a broad range of fungal pathogens. nih.gov

Involvement in Plant-Parasitic Interactions (e.g., Mycorrhizal Interactions)

Recent research suggests that this compound may also play a role in mediating interactions between plants and symbiotic or parasitic organisms. acs.orgresearchgate.netnih.gov In some cases of parasitic interactions with arbuscular mycorrhizal fungi (AMF), host plants have been observed to produce an abundance of p-hydroxyphenylacetaldoxime. acs.orgnih.gov This production was associated with retarded plant growth, suggesting it is part of an antagonistic defense response by the host plant against a parasitic fungal partner. mdpi.com This indicates that the plant can modulate the production of this compound in response to the nature of the symbiotic relationship, highlighting a more nuanced role for this compound beyond simple defense. mdpi.com

Contribution to Volatile Emissions and Inter-organismal Communication

While this compound itself is not typically a volatile compound, its metabolic breakdown and the breakdown of its derivatives can contribute to the blend of volatile organic compounds (VOCs) released by plants. oup.comresearchgate.netnih.gov These volatile emissions can serve as a form of inter-organismal communication. researchgate.netnih.gov

For example, some aldoximes and their breakdown products, such as nitriles, are known to be components of the volatile blends emitted by plants in response to herbivore damage. nih.govnih.gov These herbivore-induced plant volatiles (HIPVs) can act as signals to attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, in a phenomenon known as "indirect defense." nih.govmpg.de The conversion of aldoximes to volatile alcohols has also been observed, further diversifying the chemical signals that can be produced. nih.gov

Metabolic Flux and Compartmentalization of this compound Pathways

The biosynthesis of this compound is a critical metabolic branch point, leading to the production of various specialized metabolites. The efficiency and regulation of this pathway are tightly controlled through metabolic flux and specific subcellular compartmentalization of the involved enzymes.

Detailed Research Findings

The metabolic pathway initiating with the conversion of L-tyrosine to this compound is best understood in the context of dhurrin biosynthesis in Sorghum bicolor. The initial and rate-limiting step is catalyzed by the cytochrome P450 enzyme CYP79A1. mdpi.com This is followed by the action of another cytochrome P450, CYP71E1, which converts (E)-p-hydroxyphenylacetaldoxime to (Z)-p-hydroxyphenylacetaldoxime and subsequently to p-hydroxymandelonitrile. mdpi.comacs.org

Metabolic Flux:

Metabolic engineering studies have provided significant insights into the flux capacity of the this compound pathway. When the genes for CYP79A1 and CYP71E1 from Sorghum bicolor are expressed in Arabidopsis thaliana, the transgenic plants can accumulate significant levels of downstream products. For instance, expression of CYP79A1 alone led to the accumulation of p-hydroxybenzylglucosinolate to a level of 3% of the plant's dry weight, demonstrating a high metabolic flux from tyrosine into the this compound intermediate which is then utilized by the endogenous glucosinolate pathway. pnas.orgnih.gov When the entire dhurrin pathway (including CYP79A1, CYP71E1, and the subsequent glucosyltransferase UGT85B1) was introduced, transgenic Arabidopsis could accumulate dhurrin up to 4% of its dry weight. pnas.org This indicates a very high flux through the this compound intermediate.

Furthermore, the pathway has been successfully engineered into the cyanobacterium Synechocystis sp. PCC 6803. nih.gov In this prokaryotic host, the engineered strains were able to produce up to 66 mg/L of this compound, which was excreted into the growth medium. nih.gov This demonstrates that the pathway can maintain a high flux even when transferred to a heterologous system with a different metabolic background.

Compartmentalization:

In its native Sorghum bicolor, the enzymes responsible for the synthesis of this compound, CYP79A1 and CYP71E1, are anchored to the membrane of the endoplasmic reticulum (ER). oup.comacs.org There is strong evidence that these enzymes, along with the subsequent enzyme in the dhurrin pathway, UGT85B1, form a dynamic metabolon. bham.ac.uktandfonline.com This enzyme complex is thought to facilitate the direct channeling of the reactive and potentially toxic intermediates, such as this compound, from one active site to the next, thereby increasing the efficiency of the pathway and preventing the diffusion of intermediates into the cytosol. oup.combham.ac.uk The formation of this metabolon is dynamic, with interactions observed between CYP79A1, CYP71E1, and the recruitment of the soluble UGT85B1 to the ER membrane. bham.ac.uk

The flexibility of the pathway's compartmentalization has been demonstrated by successfully relocating the entire dhurrin biosynthetic pathway, including the steps for this compound synthesis, to the chloroplasts of tobacco (Nicotiana tabacum) and Arabidopsis. acs.orgnih.gov In this engineered system, the P450 enzymes were targeted to the thylakoid membranes and could be driven by reducing power directly from the photosynthetic electron transport chain, specifically via ferredoxin. oup.comacs.org This resulted in light-dependent synthesis of dhurrin, showcasing the adaptability of the this compound production machinery to different subcellular environments. acs.org The final product, dhurrin, is ultimately transported to and stored in the vacuole, which requires a specific transporter, SbMATE2, also encoded within the dhurrin biosynthetic gene cluster in sorghum. core.ac.uk

The table below summarizes key findings related to the metabolic flux and compartmentalization of the this compound pathway.

| Feature | Organism/System | Key Findings |

| Metabolic Flux | Arabidopsis thaliana (transgenic) | Accumulation of p-hydroxybenzylglucosinolate up to 3% of dry weight with CYP79A1 expression. pnas.orgnih.gov |

| Arabidopsis thaliana (transgenic) | Accumulation of dhurrin up to 4% of dry weight with full pathway expression. pnas.org | |

| Synechocystis sp. PCC 6803 (engineered) | Production of up to 66 mg/L of this compound. nih.gov | |

| Compartmentalization | Sorghum bicolor (native) | CYP79A1 and CYP71E1 are localized to the endoplasmic reticulum membrane. oup.comacs.org |

| Sorghum bicolor (native) | Evidence for the formation of a metabolon involving CYP79A1, CYP71E1, and UGT85B1 to channel intermediates. bham.ac.uktandfonline.com | |

| Nicotiana tabacum & Arabidopsis (engineered) | Successful relocation of the pathway to chloroplasts, with enzymes targeted to thylakoid membranes. acs.orgnih.gov | |

| Sorghum bicolor (native) | The final product, dhurrin, is transported to the vacuole for storage by the SbMATE2 transporter. core.ac.uk |

These findings highlight the high-flux nature of the this compound biosynthetic pathway and its sophisticated organization within the cell, which can be harnessed and re-engineered for various biotechnological applications.

Chemical Synthesis and Derivatization Approaches for 4 Hydroxyphenylacetaldoxime

Laboratory Synthesis Strategies for (E)- and (Z)-4-Hydroxyphenylacetaldoxime

Chemical synthesis provides a reliable means to produce 4-hydroxyphenylacetaldoxime and its isomers in quantities sufficient for research and as analytical standards. These methods offer control over the final product and can be adapted for isotopic labeling.

A robust and scalable synthetic route to this compound starts from the commercially available precursor, 4-hydroxyphenylacetic acid. acs.orgnih.gov This multi-step process involves the protection of the reactive phenolic hydroxyl group, modification of the carboxylic acid moiety, and subsequent oximation. acs.orgamazonaws.com The reaction steps generally proceed with high yields (83–98%). acs.orgnih.gov

The synthesis pathway is as follows:

Esterification: 4-Hydroxyphenylacetic acid is converted to its methyl ester, methyl 4-hydroxyphenylacetate, typically using a trimethylsilyl (B98337) chloride-methanol system. acs.orgnih.gov

Protection: The phenolic hydroxyl group is protected to prevent unwanted side reactions in subsequent steps. A common method is silylation using tert-butyldiphenylchlorosilane (TBDPS) to form a silyl (B83357) ether. acs.orgnih.gov

Reduction: The ester group is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is an effective reagent for this transformation, yielding the protected 2-(p-hydroxyphenyl)ethanol derivative. acs.orgamazonaws.com

Oxidation: The primary alcohol is selectively oxidized to the corresponding aldehyde. Dess-Martin periodinane is a mild and efficient oxidizing agent for this step. acs.orgamazonaws.com

Oximation: The resulting aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a weak base like sodium carbonate to form the protected oxime. acs.orgamazonaws.com

Deprotection: The silyl protecting group is removed, commonly with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the final product, a mixture of (E/Z)-4-hydroxyphenylacetaldoxime. acs.orgamazonaws.com

Table 1: Laboratory Synthesis Steps for this compound from 4-Hydroxyphenylacetic Acid

| Step | Reaction | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Esterification | Trimethylsilyl chloride, Methanol (B129727) | Methyl 4-hydroxyphenylacetate | Quantitative |

| 2 | Protection (Silylation) | tert-butyldiphenylchlorosilane (TBDPS), Imidazole | Silylated methyl ester | 95% |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) | Protected primary alcohol | 95% |

| 4 | Oxidation | Dess-Martin periodinane | Protected aldehyde | Quantitative |

| 5 | Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium carbonate (Na₂CO₃) | Protected (E/Z)-oxime mixture | - |

The synthesis of radiolabeled this compound is crucial for studying its metabolic fate and identifying enzymes involved in its biosynthesis and downstream conversions. acs.orgnih.gov

A straightforward method utilizes the laboratory synthesis route starting from commercially available radiolabeled 4-hydroxyphenylacetic acid, such as carboxyl-¹⁴C or ring-3,5-³H variants. acs.orgnih.gov This approach ensures that the label is incorporated into the final product with high efficiency, mirroring the high yields of the non-labeled synthesis. nih.gov

Historically, other methods have been reported. nih.gov One such approach involved the condensation of p-hydroxybenzaldehyde with [¹⁴C]-nitromethane, followed by a catalytic reduction to produce [1-¹⁴C]-p-hydroxyphenylacetaldehyde oxime. nih.gov A second, chemoenzymatic method involved the conversion of L-[UL-¹⁴C]-tyrosine to [UL-¹⁴C]-p-hydroxyphenylpyruvic acid using L-amino acid oxidase, followed by a reaction with hydroxylamine and subsequent reduction and decarboxylation to yield the final radiolabeled oxime. nih.gov

Control over the stereochemistry of the oxime double bond is important, as enzymes often exhibit high specificity for one isomer. acs.org In the biosynthesis of dhurrin (B190987) in Sorghum bicolor, the cytochrome P450 enzyme CYP79A1 specifically produces the (E)-isomer from L-tyrosine. acs.org This (E)-isomer is then converted to the (Z)-isomer by another enzyme, CYP71E1, before further processing. acs.org

In laboratory synthesis, the oximation step typically produces a mixture of (E)- and (Z)-isomers. amazonaws.com However, the ratio of these isomers can be influenced by the purification method, allowing for the isolation of isomer-enriched fractions. acs.orgamazonaws.com

Recrystallization of the crude product from a chloroform/n-pentane solvent system can yield an isomeric mixture with a (Z)/(E) ratio of 75:25. acs.orgamazonaws.com

Alternatively, recrystallization using dichloromethane/toluene can afford an almost pure (Z)-isomer, with a (Z)/(E) ratio of 94:6, without the need for column chromatography. acs.orgamazonaws.com

The availability of both the pure Z-isomer and defined E/Z mixtures is essential for identifying and characterizing enzymes that use these compounds as substrates. nih.gov

Synthesis of Radiolabeled this compound for Pathway Discovery

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform specific chemical transformations. In the context of this compound, cytochrome P450 enzymes from plants are of particular interest. The enzyme CYP79A1 from Sorghum bicolor catalyzes the conversion of the amino acid L-tyrosine to (E)-4-hydroxyphenylacetaldoxime. nih.gov

This enzymatic reaction has been successfully transferred into heterologous hosts, demonstrating the potential for biosynthetic production. nih.govacs.org

Engineered Cyanobacteria: The gene encoding CYP79A1 has been expressed in the model cyanobacterium Synechocystis sp. PCC 6803. nih.govacs.org In this system, the enzyme can utilize reducing power generated directly from the photosynthetic electron transport chain, enabling light-driven synthesis of the oxime from tyrosine. acs.orgacs.org

Transgenic Plants: The entire dhurrin pathway, including CYP79A1, has been engineered into the chloroplasts of Nicotiana tabacum (tobacco), resulting in the light-driven synthesis of dhurrin from endogenous tyrosine. oup.com

These synthetic biology approaches provide a sustainable alternative to purely chemical methods, using simple precursors and harnessing the catalytic machinery of engineered organisms. nih.gov

Synthesis of Structurally Related Analogues for Research Probes

Synthesizing analogues of this compound is a valuable tool for probing the substrate specificity of enzymes and for investigating the biological roles of related metabolites. nih.govrsc.org

A significant analogue that has been synthesized is the glucoside, p-(β-D-glucopyranosyloxy)hydroxyphenylacetaldehyde oxime . acs.orgnih.gov This compound, which is also found in biological systems, can be synthesized from a 2-(p-hydroxyphenyl)ethanol derivative. The process involves glucosylation of the phenolic hydroxyl group, oxidation of the alcohol to an aldehyde, oximation, and finally deacetylation of the sugar moiety to yield an isomeric mixture of the glucoside oxime. acs.orgamazonaws.com This glucoside serves as a stable storage form of the free oxime, which can be released upon hydrolysis and acts as a defense compound in plants. nih.gov

Other analogues, such as indole-3-acetaldoxime and phenylacetaldoxime , are used as research probes to test the substrate range of enzymes involved in oxime metabolism. rsc.orgbiorxiv.org For example, cytochrome P450s like CYP71AT96 have been shown to act on both this compound and indole-3-acetaldoxime, revealing their broad substrate specificity. rsc.org The synthesis of these related molecules is therefore critical for understanding the convergent and divergent evolution of metabolic pathways in nature. biorxiv.org

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject; biosynthetic intermediate |

| (E)-4-Hydroxyphenylacetaldoxime | Geometric isomer; direct product of CYP79A1 |

| (Z)-4-Hydroxyphenylacetaldoxime | Geometric isomer; substrate for CYP71E1 |

| 4-Hydroxyphenylacetic acid | Starting material for laboratory synthesis |

| Methyl 4-hydroxyphenylacetate | Intermediate in laboratory synthesis |

| 2-(p-Hydroxyphenyl)ethanol | Intermediate in laboratory synthesis |

| Hydroxylamine | Reagent for oximation |

| L-Tyrosine | Amino acid precursor in biosynthesis |

| p-Hydroxyphenylpyruvic acid | Intermediate in an alternative radiolabeling synthesis |

| p-(β-D-Glucopyranosyloxy)hydroxyphenylacetaldehyde oxime | Glucoside analogue; research probe; stable storage form |

| Indole-3-acetaldoxime | Analogue used as a research probe for enzyme specificity |

| Phenylacetaldoxime | Analogue used as a research probe for enzyme specificity |

| Dhurrin | Cyanogenic glucoside; downstream product of the oxime |

| p-Hydroxybenzaldehyde | Dissociation product of p-hydroxymandelonitrile |

Analytical Methodologies for 4 Hydroxyphenylacetaldoxime Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-hydroxyphenylacetaldoxime, enabling its separation from other compounds in a mixture. Both liquid and gas chromatography are utilized, often distinguished by the specific requirements of the analysis, such as the volatility of the analyte and the desired resolution.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the separation and quantification of this compound. These methods are particularly well-suited for analyzing non-volatile and thermally sensitive compounds directly from biological extracts. nih.gov

Researchers have developed various HPLC and UHPLC methods tailored to achieve high resolution, especially for separating the geometric (E) and (Z) isomers of the aldoxime. sciepublish.comresearchgate.net A common approach involves reversed-phase chromatography. For instance, Kinetex Biphenyl columns are frequently used, valued for their unique selectivity for aromatic compounds. nih.govsciepublish.comresearchgate.netamazonaws.com The mobile phase typically consists of a gradient system, often combining an aqueous buffer like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate with an organic solvent such as methanol (B129727) or acetonitrile. biorxiv.orgsciepublish.comamazonaws.com The use of UHPLC systems, with smaller particle size columns (e.g., 1.7 µm), allows for faster analysis times and improved peak resolution compared to traditional HPLC. nih.govsciepublish.comamazonaws.com

For example, one UHPLC method successfully separated the E and Z isomers of this compound using a Kinetex Biphenyl column with a gradient of 2 mM ammonium acetate (pH 6.6) and 100% methanol, achieving baseline separation with elution times of 3.95 and 4.45 minutes, respectively. sciepublish.com Another study utilized a similar column and a gradient of 5 mM ammonium bicarbonate (pH 6.6) and methanol to resolve the E and Z isomers at 5.5 and 6.0 minutes. amazonaws.com

| Parameter | Study 1 | Study 2 | Study 3 |

| Technique | UHPLC | UPLC | UHPLC |

| Column | Kinetex Biphenyl (1.7 µm, 100 Å, 2.1x100 mm) | Kinetex Biphenyl (1.7 µm, 100 Å, 2.1x150 mm) | Kinetex Biphenyl (1.7 µm, 100 Å, 2.1x100 mm) |

| Mobile Phase A | 2 mM Ammonium Acetate, pH 6.6 | 5 mM Ammonium Bicarbonate, pH 6.6 | 2 mM Ammonium Acetate, pH 6.6 |

| Mobile Phase B | 100% Methanol | 100% Methanol | Methanol |

| Flow Rate | 400 µL/min | 400 µL/min | Not Specified |

| Oven Temp. | 40 °C | 40 °C | Not Specified |

| Z-Isomer tR | 4.45 min | 6.0 min | Not Specified |

| E-Isomer tR | 3.95 min | 5.5 min | Not Specified |

| Citation | sciepublish.com | amazonaws.com | nih.gov |

Table 1: Examples of HPLC/UHPLC parameters used in the analysis of this compound.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another valuable technique, typically used in conjunction with mass spectrometry (GC-MS) for the analysis of volatile compounds or those that can be made volatile through chemical derivatization. In the context of this compound research, GC is often employed to analyze related metabolites or downstream products, such as p-hydroxybenzylglucosinolate. scispace.com

Before GC analysis, non-volatile compounds like aldoximes and their glucosides are often converted into more volatile derivatives, for example, through trimethylsilylation (TMS). scispace.com The analysis is commonly performed on capillary columns like DB-5MS. mdpi.com One study identified the TMS-derivative of p-hydroxyphenylacetaldoxime glucosylated at the oxime function using GC-MS analysis. scispace.com While direct analysis of this compound by GC is less common than HPLC, it is a powerful tool for metabolic profiling of related pathways. oup.compnas.org For instance, GC-MS has been used to identify and quantify related compounds like p-hydroxyphenylacetic acid (as its methyl ester derivative) and benzyl (B1604629) cyanide in studies of plant metabolic pathways. nih.govbiorxiv.org

Mass Spectrometry (MS) for Detection and Identification

Mass Spectrometry is an indispensable tool for the sensitive detection and structural identification of this compound and its metabolites. It is almost always coupled with a chromatographic separation technique like LC or GC.

LC-MS and LC-MS/MS for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for analyzing this compound in complex biological samples. nih.govnih.govacs.org These techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative mode depending on the analyte and the desired sensitivity. sciepublish.comamazonaws.com For this compound, negative ESI mode is often preferred for its quantification. sciepublish.comamazonaws.com

LC-MS/MS is particularly powerful for metabolite analysis. acs.org In this technique, a specific precursor ion (the molecular ion of the compound of interest) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification. nih.gov For example, in the analysis of metabolites from yeast microsomes expressing a cytochrome P450 enzyme, p-hydroxyphenylacetaldoxime was detected using LC-MS/MS by monitoring the transition from the precursor ion at m/z 152.0 to a product ion at m/z 107.0. nih.gov Another study optimized MRM settings for quantification, using the transition m/z 152.1 → 134 as the quantifier and transitions to m/z 107 and m/z 77.1 as qualifiers. nih.gov

| Parameter | Study 1 | Study 2 |

| Technique | LC-MS/MS | LC-MS/MS |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 152.0 | 152.1 |

| Product Ion(s) (m/z) | 107.0 | 134 (Quantifier), 107 & 77.1 (Qualifiers) |

| Collision Energy (eV) | Not Specified | 16 (for m/z 134), 28 (for m/z 107), 44 (for m/z 77.1) |

| Application | Metabolite detection from engineered yeast | Quantification in culture medium |

| Citation | nih.gov | nih.gov |

Table 2: Examples of LC-MS/MS parameters for the analysis of this compound.

Selected Ion Monitoring (SIM) for Quantitative Analysis of Isomers

Selected Ion Monitoring (SIM) is an MS mode where the instrument is set to detect only a few specific m/z values corresponding to the ions of interest. This enhances the sensitivity of detection compared to scanning a full mass range, making it ideal for quantitative analysis when the identity of the target compound is already known.

In the analysis of this compound, LC-MS operating in SIM mode is frequently used for the specific and sensitive quantification of its (E) and (Z) isomers. sciepublish.comresearchgate.netamazonaws.com Researchers typically monitor the deprotonated molecular ion [M-H]⁻ at an m/z of 150. sciepublish.comresearchgate.netamazonaws.com By combining the high separation power of UHPLC with the sensitivity of SIM, distinct peaks for the E and Z isomers can be integrated, allowing for their precise quantification in various biological matrices, such as extracts from Nicotiana benthamiana leaves or cyanobacterial cultures. sciepublish.comamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. numberanalytics.comnih.gov It is the definitive method for the structural elucidation and confirmation of chemically synthesized this compound and its derivatives. acs.orgamazonaws.com

Research involving the chemical synthesis of (E)- and (Z)-p-hydroxyphenylacetaldoxime relies on NMR to verify the identity and purity of the final products. acs.orgamazonaws.com The primary NMR techniques used include:

¹H NMR (Proton NMR): This provides information about the number of different types of hydrogen atoms in the molecule, their chemical environment, and their proximity to other hydrogen atoms. It is crucial for distinguishing between the (E) and (Z) isomers, as the chemical shifts and coupling constants of the protons, particularly the vinylic proton (CH =NOH), differ between the two geometric forms. amazonaws.com

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton. acs.orgsydney.edu.au

In practice, researchers will synthesize a compound purported to be this compound and then acquire a suite of NMR spectra. The resulting spectroscopic data, including chemical shifts (δ) and coupling constants (J), are then compared to previously published and verified data to confirm the structure and isomeric configuration. amazonaws.com

Application of ¹H and ¹³C NMR in Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, particularly for distinguishing between its geometric (E) and (Z) isomers. amazonaws.comresearchgate.net The spatial orientation of the hydroxyl group relative to the phenyl ring in these isomers results in distinct chemical environments for the protons and carbon atoms, leading to unique signals in their respective NMR spectra.

Research has shown that specific crystallization techniques can be employed to isolate or enrich a particular isomer. For instance, recrystallization of a crude isomeric mixture from chloroform/n-pentane can yield a mixture with a Z/E ratio of 75:25, whereas using dichloromethane/toluene can produce an almost pure Z-isomer with a 94:06 ratio. nih.govamazonaws.com The precise isomeric ratio is subsequently confirmed and monitored using ¹H NMR spectroscopy. nih.govamazonaws.com

While full spectral data are detailed in specific publications, some characteristic shifts have been reported. nih.govgoogle.com For example, the ¹H-NMR spectrum of the Z-isomer has been documented, providing specific signals that aid in its identification. google.com

For a comprehensive and unambiguous assignment of all atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. amazonaws.com These methods reveal the connectivity between protons (¹H-¹H COSY) and the long-range correlations between protons and carbon atoms (¹H-¹³C HMBC), which is crucial for confirming the correct isomeric structure. amazonaws.comresearchgate.net

Interactive Table 1: Reported ¹H NMR Data for this compound Isomers

| Isomer | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes | Source(s) |

|---|---|---|---|---|---|---|

| (Z)-isomer | ¹H | DMSO-d₆ | 10.93 | s (singlet) | Signal corresponds to the N-OH proton. | google.com |

| (E/Z)-mixture | ¹H, ¹³C | - | Spectroscopic data reported as being similar to previously published values. | - | Full characterization included ¹H, ¹³C, COSY, and HMBC experiments. | nih.govamazonaws.com |

Quantitative Determination and Bioanalytical Methods in Biological Systems

The quantification of this compound in biological systems, such as plant tissues or microbial cultures, is critical for studying its role in metabolic pathways. nih.govacs.org Due to the complexity of these biological matrices and the often low concentrations of the analyte, highly sensitive and specific methods are required. Mass spectrometry (MS) coupled with chromatographic separation is the predominant technique for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is widely used for the analysis of this compound. amazonaws.comnih.gov These methods offer excellent selectivity and sensitivity. For instance, one method utilizes an LC-MS/MS system in positive ionization mode, monitoring the specific fragmentation of the parent ion to a product ion (Multiple Reaction Monitoring or MRM). nih.gov The diagnostic transition for p-hydroxyphenylacetaldoxime in this setup is from a mass-to-charge ratio (m/z) of 152.0 to m/z 107.0. nih.gov

Alternatively, analysis can be performed in negative electrospray ionization (ESI) mode, where the (E) and (Z) isomers can be separated chromatographically and detected using selected ion monitoring (SIM) at an m/z of 150. amazonaws.com The isomers have been shown to have distinct retention times under specific chromatographic conditions, with the E-isomer eluting at 5.5 minutes and the Z-isomer at 6.0 minutes. amazonaws.com

Sample preparation is a crucial step to extract the compound from the biological matrix and remove interfering substances. A common procedure involves harvesting cells or tissues, followed by extraction with an organic solvent like methanol. acs.org The extract is then clarified by centrifugation before analysis. acs.org In other applications, such as in vitro enzyme assays, the product is extracted with ethyl acetate, purified by Thin-Layer Chromatography (TLC), and quantified. pnas.org Gas Chromatography-Mass Spectrometry (GC/MS) has also been used for the identification of the compound after extraction and purification. pnas.org

Interactive Table 2: Bioanalytical Methods for this compound

| Analytical Technique | Biological Matrix / System | Ionization Mode | Monitored Transition / Ion (m/z) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| LC-MS/MS | Poplar (Populus trichocarpa) extracts | Positive | MRM: m/z 152.0 → 107.0 | Method used to detect product formation by heterologously expressed enzymes. | nih.gov |

| LC-MS | In vitro enzyme assays | Negative ESI | SIM: m/z 150 | E and Z isomers were chromatographically separated with retention times of 5.5 min and 6.0 min, respectively. | amazonaws.com |

| LC-MS | Synechocystis culture medium | Not specified | Not specified | Quantification from culture supernatant after extraction with methanol. | acs.org |

| GC/MS & LSC | Microsomes from White mustard (Sinapis alba) | - | - | Identification by GC/MS and quantification of ¹⁴C-labeled oxime by Liquid Scintillation Counting (LSC). | pnas.org |

Advanced Research Directions and Biotechnological Implications of 4 Hydroxyphenylacetaldoxime Pathways

Investigation of Undiscovered Enzymes and Regulatory Elements in 4-Hydroxyphenylacetaldoxime Metabolism

While the core enzymes of the dhurrin (B190987) pathway are well-characterized, research suggests that the metabolism of this compound is more complex and involves additional, yet-to-be-discovered enzymes and regulatory mechanisms. researchgate.netnih.gov

In sorghum, the genome contains nine genes predicted to encode CYP79 enzymes, but only SbCYP79A1 has a confirmed function in producing p-hydroxyphenylacetaldoxime for dhurrin synthesis. nih.gov Another identified enzyme, SbCYP79A61, produces phenylacetaldoxime from phenylalanine, linking it to the biosynthesis of other metabolites like the auxin phenylacetic acid. nih.gov This diversity of CYP79s suggests that plants possess a range of enzymes for producing different aldoximes, which can then be channeled into various specialized metabolic pathways for defense or growth regulation. nih.gov

Homology modeling and docking experiments are being used to better understand the structure and function of enzymes like CYP79A1, identifying key amino acid residues involved in substrate binding and catalysis. researchgate.net Such structural insights can guide the discovery and functional characterization of other plant P450s. researchgate.net Furthermore, the existence of numerous P450 pseudogenes in plant genomes suggests a dynamic evolutionary history of gene amplification and variation in these pathways. annualreviews.org The regulation of these pathways is also under investigation, as oximes represent a critical bifurcation point between primary metabolism (amino acid synthesis) and the production of a wide array of specialized metabolites. researchgate.net

Exploration of this compound Role in Broader Plant-Environment Interactions

This compound and its derivatives are not merely metabolic intermediates but play active roles in how plants interact with their environment. acs.orgresearchgate.net These interactions are crucial for defense, symbiosis, and communication. nih.govfrontiersin.orgresearchgate.net

The compound itself, or its glucosylated form, can function as a defense molecule. acs.org For example, the glucoside of phenylacetaldoxime, a related compound, acts as a stable storage form of an insect deterrent; when an insect feeds on the plant, it hydrolyzes the glucoside, releasing the active and toxic oxime. acs.org Free aldoximes can act as deterrents to herbivores but may also serve as attractants for pollinators or beneficial predatory insects. acs.org

The role of this compound extends to interactions with soil microbes. In some cases of symbiosis with arbuscular mycorrhizal fungi (AMF), the relationship can become parasitic. acs.orgmdpi.com Under such conditions, the host plant may mount a defense response that includes the production of antifungal substances like p-hydroxyphenylacetaldoxime, which can retard the growth of the fungus. acs.orgmdpi.com

Development of New Research Tools Based on this compound and its Derivatives

The ability to chemically synthesize this compound and its isomers has been crucial for advancing research in this field. nih.govacs.org A robust synthetic route starting from p-hydroxyphenylacetic acid allows for the production of authentic E- and Z-isomers of the oxime, which can be used as reference standards for accurate identification and quantification in biological samples. acs.org

Crucially, this chemical synthesis can incorporate radioactive labels (e.g., ¹⁴C or ³H). acs.org These labeled precursors are invaluable tools for pathway discovery studies, allowing researchers to trace the flow of atoms through complex metabolic networks and identify new enzymes and intermediates. nih.govacs.org The availability of these synthetic compounds facilitates the in vitro testing of enzyme activity and helps elucidate the specific roles of different oxime isomers in plant defense and metabolism. acs.org Beyond pathway elucidation, there is potential to develop biosensors based on engineered P450 systems, which could detect specific chemicals by monitoring the electronic changes during the catalytic cycle. acs.org

Q & A

Q. What is the biosynthetic pathway of 4-hydroxyphenylacetaldoxime in plants, and which enzymes are critical for its production?

- Methodological Answer : this compound is synthesized from tyrosine via the action of CYP79A1, which catalyzes the conversion of tyrosine to the aldoxime intermediate. This is followed by CYP71E1-mediated oxidation to form 4-hydroxymandelonitrile, a precursor to dhurrin (a cyanogenic glucoside) . To validate this pathway, researchers can use isotopic labeling of tyrosine and track intermediates via LC-MS. Enzyme activity assays with recombinant CYP79A1/CYP71E1 and substrate specificity studies are critical to confirm catalytic roles.

Q. How can researchers quantify this compound in plant tissues, and what analytical methods are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is ideal for quantification. For instance, reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (acidified with 0.1% formic acid) can separate and detect the compound. Calibration curves using synthetic standards are essential for accuracy. Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water (8.45 mg/mL at 25°C) but more soluble in organic solvents like ethanol or DMSO. Researchers should pre-dissolve it in ethanol for in vitro assays to avoid precipitation. Solubility tests under varying pH and temperature conditions are recommended to optimize reaction buffers .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Stability assays under different temperatures and pH levels (e.g., using accelerated degradation studies) should be conducted. Monitor degradation products via thin-layer chromatography (TLC) or HPLC to establish shelf-life parameters .

Advanced Research Questions

Q. How do microbial pathogens detoxify this compound, and what enzymes are involved?

- Methodological Answer : Fungal pathogens like Fusarium spp. metabolize this compound via aldoxime dehydratases or cytochrome P450 enzymes, converting it to less toxic derivatives. To study this, researchers can incubate the compound with fungal lysates and analyze metabolites using LC-HRMS. Gene knockout strains or enzyme inhibitors (e.g., azoles for P450s) can clarify detoxification pathways .

Q. What experimental strategies can resolve contradictions in the dual role of this compound as a plant defense compound and a microbial substrate?

- Methodological Answer : Comparative transcriptomics of plant-pathogen interactions (e.g., sorghum-Fusarium systems) can identify context-specific gene expression. Isotopic tracing in co-culture experiments will reveal whether microbial metabolism overrides plant defense mechanisms. Pharmacological inhibition of plant CYP79A1 can dissect host vs. pathogen contributions to aldoxime turnover .

Q. How can researchers optimize the chemical synthesis of this compound for high yield and purity?

- Methodological Answer : One-step synthesis from 4-hydroxyphenylacetaldehyde and hydroxylamine hydrochloride in ethanol under reflux (70°C, 6 hours) achieves ~75% yield. Catalytic optimization (e.g., using acetic acid as a proton donor) improves efficiency. Purification via recrystallization (ethanol/water) followed by HPLC ensures >95% purity. Reaction progress should be monitored by TLC (silica gel, ethyl acetate/hexane) .

Q. What in vitro toxicity assays are suitable for evaluating this compound’s effects on insect herbivores?

- Methodological Answer : Use Manduca sexta larval feeding assays with artificial diets containing graded concentrations of the compound. Measure mortality, growth inhibition, and midgut enzyme activity (e.g., α-amylase) as endpoints. Include controls with dhurrin (its downstream metabolite) to differentiate aldoxime-specific toxicity .

Q. How can enzyme kinetics studies elucidate the substrate specificity of CYP79A1 for this compound synthesis?

- Methodological Answer : Recombinant CYP79A1 can be expressed in E. coli and purified via affinity chromatography. Steady-state kinetics assays with varying tyrosine concentrations (0.1–10 mM) and NADPH cofactor will determine Km and Vmax. Competitive inhibition assays using structural analogs (e.g., phenylalanine) identify active site constraints .

Q. What interdisciplinary approaches are needed to explore this compound’s ecological roles beyond cyanogenesis?

- Methodological Answer : Integrate metabolomics (to identify aldoxime-derived signaling molecules) and microbiome analysis (to profile soil microbes that metabolize the compound). Field studies with transgenic plants (CYP79A1-silenced) can assess impacts on insect communities and soil health. Collaborative frameworks between plant biochemists and microbial ecologists are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.